DHFR Inhibitory Potency: Escherichia coli vs. Human Recombinant Enzyme IC50 Comparison
The compound demonstrates measurable but weak inhibitory activity against Escherichia coli dihydrofolate reductase (DHFR) with an IC50 of 18,500 nM (18.5 µM) [1]. This activity is approximately 377-fold weaker than a reference potent human DHFR inhibitor that achieves an IC50 of 49 nM against recombinant human DHFR under comparable enzymatic conditions [2]. The differential across species and magnitude of potency establishes a quantitative benchmark for antibacterial versus anticancer DHFR targeting applications.
| Evidence Dimension | DHFR enzymatic inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 18,500 nM (18.5 µM) against Escherichia coli DHFR |
| Comparator Or Baseline | Potent human DHFR inhibitor: IC50 = 49 nM against recombinant human DHFR |
| Quantified Difference | Approximately 377-fold weaker potency (18,500 nM vs. 49 nM) |
| Conditions | E. coli DHFR: NADP formation assay; Human DHFR: recombinant human enzyme with DHF as substrate, NADPH present, measured by UV-Visible spectrophotometry every 5 sec over 6 min |
Why This Matters
This ~377-fold potency differential informs procurement decisions where a weak DHFR binder is required as a control compound or for selectivity profiling in antibacterial versus anticancer target engagement studies.
- [1] BindingDB. BDBM50498874 (CHEMBL1617293). Affinity Data: IC50 = 1.85E+4 nM; Assay: Inhibition of Escherichia coli DHFR assessed as NADP formation. View Source
- [2] BindingDB. BDBM50348442 (CHEMBL1800948). Affinity Data: IC50 = 49 nM; Assay: Inhibition of recombinant human DHFR using DHF as substrate measured every 5 sec over 6 mins in presence of NADPH by UV-Visible spectrophotometry. View Source
